molecular formula C12H13ClN2O2 B1328669 2-tert-Butyl-7-chloro-4-nitroindole CAS No. 1000018-53-0

2-tert-Butyl-7-chloro-4-nitroindole

Cat. No. B1328669
M. Wt: 252.69 g/mol
InChI Key: BOYFOMFZAHOXTC-UHFFFAOYSA-N
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Description

2-tert-Butyl-7-chloro-4-nitroindole is a chemical compound that is derived from the modification of indole structures. The presence of a tert-butyl group and a nitro group on the indole ring system suggests that this compound could exhibit unique physical and chemical properties due to the steric hindrance and electronic effects imparted by these substituents.

Synthesis Analysis

The synthesis of oxindole derivatives, which are structurally related to 2-tert-Butyl-7-chloro-4-nitroindole, can be achieved through the reaction of chlorobenzenes with activated nitro groups in the ortho position. These chlorobenzenes can undergo nucleophilic substitution with potassium salts of ethyl cyanoacetate and ethyl malonate in tert-butanol, leading to the formation of 2-nitrophenyl malonic ester derivatives. These derivatives can then be converted into oxindole and indole derivatives . Although the specific synthesis of 2-tert-Butyl-7-chloro-4-nitroindole is not detailed, the described method provides a potential pathway for its synthesis by modifying the indole core structure.

Molecular Structure Analysis

The introduction of a tert-butyl group on an aromatic system like pyrene has been shown to cause significant steric hindrance, which can be expected to influence the molecular structure of 2-tert-Butyl-7-chloro-4-nitroindole as well. A nitro group ortho to a tert-butyl group is likely to be twisted out of the plane of the aromatic nucleus, which could affect the compound's reactivity and interaction with other molecules .

Chemical Reactions Analysis

The presence of a tert-butyl group adjacent to a nitro group can significantly affect the chemical behavior of a molecule. In the case of nitro derivatives of tert-butylpyrene, the nitro group is twisted, minimizing its interaction with the aromatic system. This structural feature is likely to influence the chemical reactions of 2-tert-Butyl-7-chloro-4-nitroindole, potentially leading to unique reactivity patterns . Additionally, tert-butyl nitrite has been used as an oxidant and a N1 synthon in multicomponent reactions, which suggests that tert-butyl groups can play a role in facilitating C-N bond formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitro derivatives are often influenced by the presence of bulky tert-butyl groups. These groups can cause a twist in the nitro group, affecting the molecule's spectroscopic properties and its behavior during fragmentation in mass spectrometry. For instance, in mass spectrometric analysis, the tert-butyl group is typically replaced by a hydrogen atom, and nitro groups ortho to a tert-butyl group are also replaced by hydrogen . This information can be extrapolated to predict that 2-tert-Butyl-7-chloro-4-nitroindole may exhibit similar behavior in spectroscopic and mass spectrometric analyses.

Scientific Research Applications

Synthesis Methodologies

One avenue of research involving compounds similar to 2-tert-Butyl-7-chloro-4-nitroindole focuses on synthesis methodologies. For instance, a study by Deng et al. (2015) details a metal-free route for synthesizing 3-nitroindoles, including structures akin to 2-tert-Butyl-7-chloro-4-nitroindole, through the nitrative cyclization of N-aryl imines using tert-butyl nitrite. This process assembles the indole framework via oxidative cleavage of multiple C-H bonds, highlighting a cascade of nitration, cyclization, and isomerization (Deng et al., 2015).

Organic Magnetic Materials

In the realm of organic magnetic materials, research by Ferrer et al. (2001) explores the role of hydrogen bonds in benzimidazole-based materials. They synthesized highly stable nitroxide radicals, which, although not directly 2-tert-Butyl-7-chloro-4-nitroindole, share functional groups that may provide insights into its potential applications in organic electronics or spintronics (Ferrer et al., 2001).

Antimicrobial and Anti-inflammatory Activities

Research into the biological activities of indole derivatives, such as those related to 2-tert-Butyl-7-chloro-4-nitroindole, includes studies on antimicrobial and anti-inflammatory properties. Narayana et al. (2009) synthesized heterocycles from nitro/fluoro/chloro/bromoindole carbohydrazides, which exhibited moderate to good antiproliferative activity, suggesting potential research directions for 2-tert-Butyl-7-chloro-4-nitroindole in similar biological applications (Narayana et al., 2009).

Oxidation Mechanisms

Research by Ratnikov et al. (2011) into dirhodium-catalyzed oxidations of phenols and anilines with T-HYDRO highlights the role of tert-butylperoxy radicals in selective oxidation processes. While not directly involving 2-tert-Butyl-7-chloro-4-nitroindole, the study's focus on tert-butyl groups and nitroindoles could inform potential oxidation or functionalization pathways for this compound (Ratnikov et al., 2011).

properties

IUPAC Name

2-tert-butyl-7-chloro-4-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-12(2,3)10-6-7-9(15(16)17)5-4-8(13)11(7)14-10/h4-6,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYFOMFZAHOXTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=CC(=C2N1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-Butyl-7-chloro-4-nitroindole

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